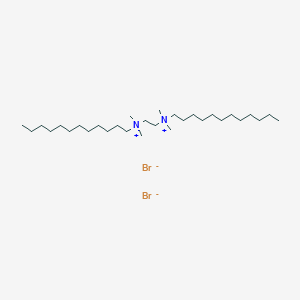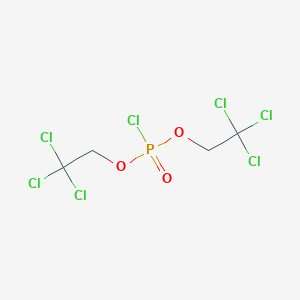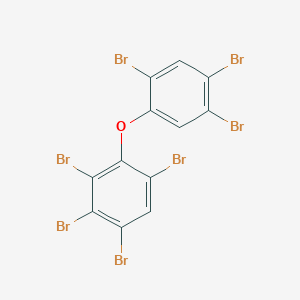
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide
Vue d'ensemble
Description
“N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide” is a chemical compound with the CAS number 18464-23-8 . It has a molecular weight of 614.68 .
Synthesis Analysis
The compound has been used as a ligand in the synthesis of CsPbBr3 nanocrystals . A room temperature ligand-assisted reprecipitation (LARP) method was employed, where this compound served as the sole capping ligand and an additional bromine resource .Molecular Structure Analysis
The linear formula of the compound is C30H66Br2N2 . The InChI code is 1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-31(3,4)29-30-32(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 .Applications De Recherche Scientifique
Application in the Field of Optoelectronics
Summary of the Application
This compound has been used in the preparation of CsPbBr3 perovskite nanocrystals . These nanocrystals have potential applications in optoelectronic devices .
Methods of Application or Experimental Procedures
The compound was used as a capping ligand and an additional Br resource in a room temperature ligand-assisted reprecipitation (LARP) method . This method involved the use of the compound to prepare CsPbBr3 nanocrystals .
Results or Outcomes
The resulting nanocrystals exhibited a high photoluminescence quantum yield (PLQY) of 92.3% and showed superior colloidal stability . The nanocrystals also displayed enhanced stability to light, heat, and water .
Application in the Field of Materials Science
Summary of the Application
The compound has been used in a photoinduced self-assembly system . This system has potential applications in drug delivery, smart fluids, and materials science .
Methods of Application or Experimental Procedures
The compound was introduced into a gemini surfactant solution along with the photoresponsive derivative trans-2-methoxy-cinnamate (trans-OMCA) . This resulted in a system that displayed abundant phase behaviors .
Results or Outcomes
The system was found to form long worm-like micelles, vesicles, and an aqueous two-phase system (ATPS) even at lower surfactant concentrations . The system’s UV-responsive behavior was investigated, and it was found that the micellar morphologies could be altered by UV light irradiation .
Safety And Hazards
Orientations Futures
The compound’s role as a bidentate ligand in the synthesis of CsPbBr3 nanocrystals suggests potential applications in the field of optoelectronic devices . Its ability to enhance the stability and photoluminescence quantum yield of the nanocrystals could make it a promising ligand for the preparation of perovskite nanocrystals with higher optical performance .
Propriétés
IUPAC Name |
dodecyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]-dimethylazanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-31(3,4)29-30-32(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTQVDIWFDTGMO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H66Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939856 | |
| Record name | 1,2-Bis(dimethyldodecylammonium)ethane dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide | |
CAS RN |
18464-23-8 | |
| Record name | N,N'-Bis(dodecyldimethyl)-1,2-ethanediammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018464238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(dimethyldodecylammonium)ethane dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)






